molecular formula C17H21NO2S3 B2576997 4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1706225-91-3

4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2576997
CAS No.: 1706225-91-3
M. Wt: 367.54
InChI Key: OGOZPCKFOHVFTE-UHFFFAOYSA-N
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Description

4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a thiophene moiety, and a sulfonyl group attached to a methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the thiophene and sulfonyl groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process may also involve continuous flow chemistry techniques to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methylbenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the sulfonyl group can produce the corresponding sulfide.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilizing its properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-((3-Methylbenzyl)sulfonyl)-1,4-thiazepane: Lacks the thiophene moiety.

    7-(Thiophen-2-yl)-1,4-thiazepane: Lacks the sulfonyl and methylbenzyl groups.

Uniqueness

4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[(3-methylphenyl)methylsulfonyl]-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S3/c1-14-4-2-5-15(12-14)13-23(19,20)18-8-7-17(22-11-9-18)16-6-3-10-21-16/h2-6,10,12,17H,7-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOZPCKFOHVFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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